![molecular formula C23H21N3O2 B4385777 4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4385777.png)
4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide
Overview
Description
4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2). HER2 is a member of the human epidermal growth factor receptor family, which is involved in the regulation of cell growth and differentiation. HER2 overexpression is observed in many human cancers, including breast, gastric, and ovarian cancers. TAK-285 has been shown to inhibit HER2 signaling and has potential as a therapeutic agent for the treatment of HER2-positive cancers.
Mechanism of Action
4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide binds to the ATP-binding site of the HER2 kinase domain, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of cell death in HER2-positive cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide has been shown to have a potent inhibitory effect on HER2 signaling, leading to the inhibition of cell proliferation and induction of cell death in HER2-positive cancer cells. 4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide has also been shown to inhibit the growth of HER2-positive tumors in mouse models.
Advantages and Limitations for Lab Experiments
4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide has several advantages as a research tool. It is a potent and specific inhibitor of HER2, which makes it a valuable tool for studying the role of HER2 in cancer biology. However, 4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide has some limitations as a research tool. It is a small molecule inhibitor, which may have limited penetration into tissues and may not be effective in all HER2-positive cancers.
Future Directions
There are several potential future directions for research on 4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide. One potential direction is the development of combination therapies that include 4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide and other targeted therapies for HER2-positive cancers. Another potential direction is the investigation of 4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide in other types of HER2-positive cancers, such as gastric and ovarian cancers. Finally, the development of more potent and selective HER2 inhibitors may lead to the development of more effective therapies for HER2-positive cancers.
Scientific Research Applications
4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent for the treatment of HER2-positive cancers. In vitro studies have shown that 4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide inhibits HER2 signaling and induces cell death in HER2-positive cancer cells. In vivo studies have demonstrated that 4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide inhibits tumor growth in mouse models of HER2-positive breast cancer.
properties
IUPAC Name |
4-methyl-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-14-3-7-16(8-4-14)18-11-20-19(21(27)12-18)13-24-23(25-20)26-22(28)17-9-5-15(2)6-10-17/h3-10,13,18H,11-12H2,1-2H3,(H,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPITWYOIUALFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide](/img/structure/B4385711.png)
![methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4385722.png)
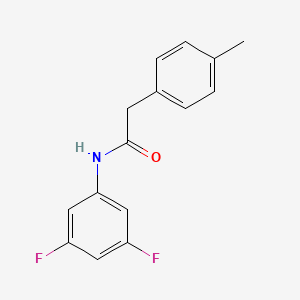
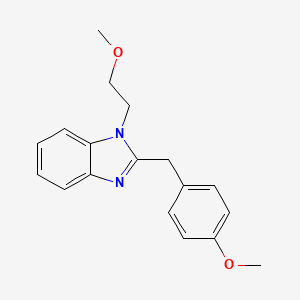

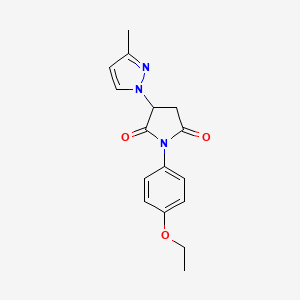
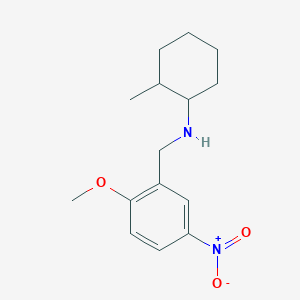
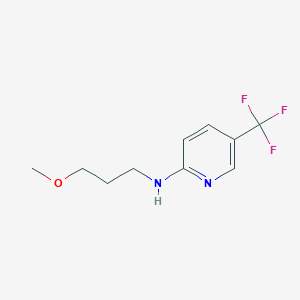
![N-benzyl-3-chloro-4-methoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4385772.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4385779.png)
![2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B4385790.png)
![N-ethyl-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4385797.png)